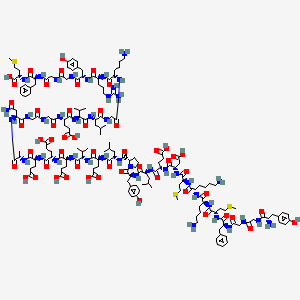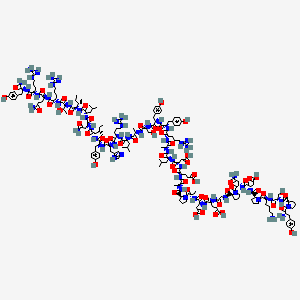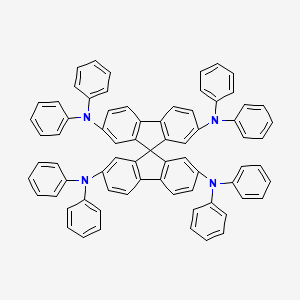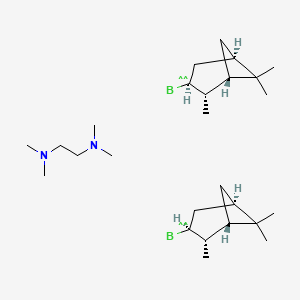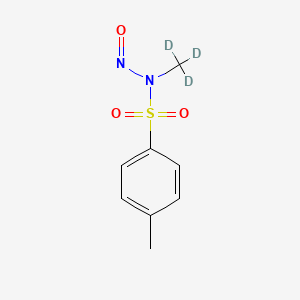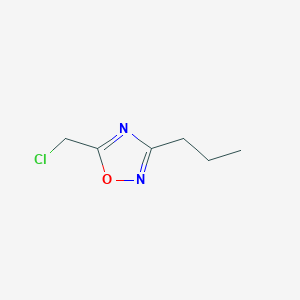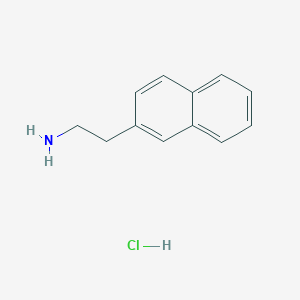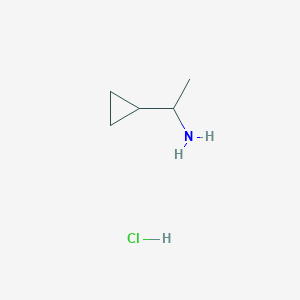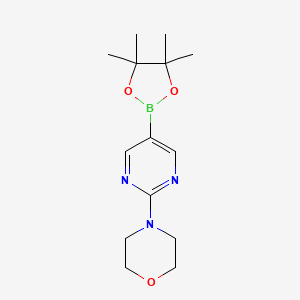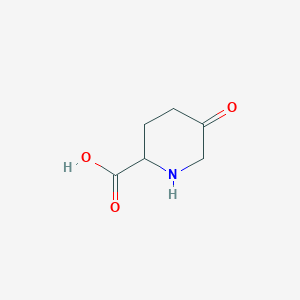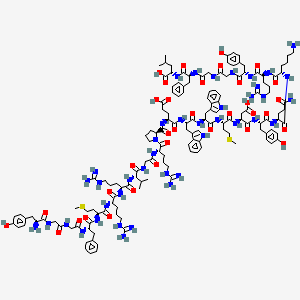
ペプチドE(副腎髄質)
説明
The adrenal medulla, located in the inner central part of each adrenal gland, is composed of chromaffin cells . These cells synthesize and secrete catecholamines (mainly epinephrine and lesser amounts of norepinephrine) along with peptides into the bloodstream, affecting distant target organs . The adrenal medulla plays a critical role in mammalian homeostasis and the stress response .
Synthesis Analysis
Chromaffin cells in the adrenal medulla release peptides during stress situations by exocytosis via the activation of the hypothalamo-pituitary axis . Numerous peptides identified in chromaffin secretory granules from the adrenal medulla possess antimicrobial activity . These peptides are produced after the natural processing of chromogranins A and B, proenkephalin-A, and free ubiquitin .
科学的研究の応用
バイオエレクトロニクス医薬品
ペプチドEは、末梢臓器内の電気的シグナルを調節することを目的とするバイオエレクトロニクス医薬品の新たな分野で役割を果たしています。 このモジュレーションは、副腎からのホルモン分泌などの生理機能を精密に制御することができます 。 時間的精度で副腎ホルモンの放出を制御する能力は、ストレス生物学の研究を強化し、ストレス関連の精神疾患に対する治療アプローチを進める可能性があります .
磁気熱調節
副腎ホルモン分泌を遠隔制御するために、磁気熱戦略の使用が調査されています。 このアプローチは、熱感受性カチオンチャネルと磁気ナノ粒子の内因性発現を利用して、コルチコステロンや(ノル)エピネフリンなどのホルモンの分泌をワイヤレスで制御します 。 このような技術は、ストレスの生理学的および心理的影響を調査する上で非常に重要になる可能性があります .
神経伝達物質相互作用
ペプチドEは、副腎におけるカテコールアミンの分泌と遺伝子転写の調節に関与しています。 副腎に従来の神経伝達物質と共存するペプチドは、重要な機能的役割を果たす可能性があることが観察されています。 たとえば、サブスタンスPは、ストレス因子に対する反応でCA分泌を調節することができます .
遺伝子転写調節
副腎髄質の機能は、遺伝子転写の調節を通じてペプチドEの影響も受けています。 グルココルチコイドやさまざまなペプチドなどの薬剤は、クロマフィン顆粒に貯蔵されているアドレナリンやその他の関連化合物の産生に関与する遺伝子の転写に影響を与える可能性があります .
ストレス応答調節
ペプチドEと視床下部-下垂体-副腎(HPA)軸の相互作用は、ストレス応答を調節する可能性を示唆しています。 HPA軸と副腎機能の調節不全は、うつ病や不安などの精神状態に関連付けられており、ペプチドEは治療介入の標的となる可能性があります .
副腎髄質タンパク質研究
特定の中枢神経系タンパク質を調査するための新しい技術の開発により、副腎髄質タンパク質スペクトルの研究が進んでいます。 ペプチドEは、このスペクトルの一部であり、副腎髄質におけるさまざまなタンパク質の機能的役割を理解するために不可欠です .
分泌合成カップリング
ペプチドEは、副腎髄質における刺激-分泌-合成カップリングの過程に関与しています。 このプロセスには、カテコールアミン/ペプチドの合成と放出の両方の刺激が含まれており、副腎髄質の適切な機能に不可欠です .
薬理学的研究
ペプチドEの薬理学的特性は、創薬と治療用途において注目されています。 副腎髄質生理における役割を理解することで、副腎機能不全に関連する疾患に対する新しい治療法の開発につながる可能性があります .
作用機序
Target of Action
Peptide E, also known as Peptide E (Adrenal Medulla), primarily targets the α and β adrenoreceptors, which are G protein-coupled receptors located both in the central nervous system and in the periphery . These receptors play a crucial role in the body’s response to stress, often referred to as the “fight or flight” response .
Mode of Action
Peptide E (Adrenal Medulla) interacts with its targets, the α and β adrenoreceptors, by binding to these receptors. This binding initiates a chain of events that leads to the target cell’s response . The interaction of Peptide E (Adrenal Medulla) with these receptors triggers a series of physiological changes such as increased cardiac output and increased glycogenolysis in liver and muscle tissue .
Biochemical Pathways
The action of Peptide E (Adrenal Medulla) affects several biochemical pathways. One of the key pathways is the hypothalamic-pituitary-adrenal (HPA) axis, which involves the hypothalamus stimulating the release of adrenocorticotropic hormone (ACTH) from the pituitary. ACTH then stimulates the adrenal cortex to produce corticosteroids . Another pathway involves the stimulation of the adrenal medulla by impulses from preganglionic sympathetic neurons originating in the thoracic spinal cord. This stimulation causes the medulla to secrete the amine hormones epinephrine and norepinephrine .
Pharmacokinetics
The pharmacokinetics of Peptide E (Adrenal Medulla) involves its absorption, distribution, metabolism, and excretion (ADME). The adrenal glands have a rich blood supply and have one of the highest rates of blood flow in the body . Once released into the blood, Peptide E (Adrenal Medulla) circulates freely throughout the body, affecting the activity of its target cells
Result of Action
The molecular and cellular effects of Peptide E (Adrenal Medulla)'s action are significant. It leads to a number of physiological changes, such as increased cardiac output and increased glycogenolysis in liver and muscle tissue . These changes are part of the body’s “fight or flight” response, preparing the body for immediate physical action.
Action Environment
The action, efficacy, and stability of Peptide E (Adrenal Medulla) can be influenced by various environmental factors. Stress, both physical and psychological, can trigger the release of hormones from the adrenal medulla . Physical stresses may include injury, exposure to severe temperatures, or malnutrition, while psychological stresses can range from the perception of a physical threat to a fight with a loved one, or just a bad day at school .
Safety and Hazards
将来の方向性
The adrenal medulla plays a critical role in mammalian homeostasis and the stress response . The better understanding of the sympatho-adrenal stress response will impact and improve the treatment of several stress-related illnesses . Furthermore, regenerative therapies might help treat adrenal hypofunction . The multi-electrode array and signal processing approach could be used in the future to decipher the ion channel code that regulates the electrophysiological and secretory output of the adrenal medulla in living animals during basal and stress conditions .
生化学分析
Biochemical Properties
Peptide E is involved in several biochemical reactions within the adrenal medulla. It interacts with enzymes such as phenylethanolamine-N-methyltransferase, which is crucial for the synthesis of catecholamines like adrenaline and noradrenaline . Peptide E also interacts with proteins such as chromogranins, which are involved in the storage and release of catecholamines . These interactions are essential for the regulation of catecholamine secretion and the overall function of the adrenal medulla.
Cellular Effects
Peptide E exerts various effects on different cell types and cellular processes. In chromaffin cells of the adrenal medulla, Peptide E influences cell signaling pathways, gene expression, and cellular metabolism . It modulates the secretion of catecholamines in response to stress and other stimuli, thereby playing a critical role in the body’s stress response . Additionally, Peptide E affects the expression of genes involved in catecholamine synthesis and storage, further influencing cellular function .
Molecular Mechanism
At the molecular level, Peptide E exerts its effects through several mechanisms. It binds to specific receptors on the surface of chromaffin cells, leading to the activation of intracellular signaling pathways . These pathways involve the activation of cyclic AMP and protein kinase A, which in turn regulate the expression of genes involved in catecholamine synthesis . Peptide E also modulates the activity of enzymes such as phenylethanolamine-N-methyltransferase, thereby influencing the production of catecholamines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Peptide E can vary over time. Studies have shown that Peptide E is relatively stable and can maintain its activity for extended periods . Its effects on cellular function may change over time due to factors such as degradation and changes in receptor sensitivity . Long-term exposure to Peptide E has been shown to result in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of Peptide E can vary significantly with different dosages in animal models. At low doses, Peptide E has been shown to enhance catecholamine secretion and improve stress response . At high doses, Peptide E can lead to toxic effects such as excessive catecholamine release and subsequent cardiovascular complications . These findings highlight the importance of carefully regulating the dosage of Peptide E in therapeutic applications.
Metabolic Pathways
Peptide E is involved in several metabolic pathways within the adrenal medulla. It interacts with enzymes such as phenylethanolamine-N-methyltransferase and tyrosine hydroxylase, which are involved in the synthesis of catecholamines . Peptide E also affects the metabolic flux of these pathways, leading to changes in the levels of metabolites such as adrenaline and noradrenaline . These interactions are crucial for the regulation of catecholamine synthesis and release.
Transport and Distribution
Peptide E is transported and distributed within cells and tissues through specific transporters and binding proteins . In the adrenal medulla, Peptide E is stored in chromaffin granules along with catecholamines . Upon stimulation, Peptide E is released into the bloodstream, where it can exert its effects on distant target organs . The distribution of Peptide E within the body is regulated by factors such as blood flow and receptor availability .
Subcellular Localization
Peptide E is primarily localized in the chromaffin granules of the adrenal medulla . These granules are specialized organelles that store and release catecholamines in response to various stimuli . The localization of Peptide E within these granules is essential for its function in regulating catecholamine secretion . Additionally, Peptide E may undergo post-translational modifications that influence its targeting to specific subcellular compartments .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H207N41O34S2/c1-80(2)64-113(143(221)222)186-135(213)108(67-83-26-11-8-12-27-83)172-119(196)78-166-117(194)76-168-125(203)106(68-85-40-46-90(190)47-41-85)181-128(206)99(34-20-58-160-145(153)154)174-126(204)97(32-17-18-56-148)173-129(207)101(50-52-115(150)192)177-136(214)109(69-86-42-48-91(191)49-43-86)182-139(217)112(72-122(200)201)185-132(210)104(55-63-224-6)179-137(215)110(70-87-73-163-95-30-15-13-28-92(87)95)184-138(216)111(71-88-74-164-96-31-16-14-29-93(88)96)183-130(208)102(51-53-121(198)199)180-140(218)114-37-23-61-188(114)142(220)105(36-22-60-162-147(157)158)170-120(197)79-169-141(219)123(81(3)4)187-133(211)100(35-21-59-161-146(155)156)176-127(205)98(33-19-57-159-144(151)152)175-131(209)103(54-62-223-5)178-134(212)107(66-82-24-9-7-10-25-82)171-118(195)77-165-116(193)75-167-124(202)94(149)65-84-38-44-89(189)45-39-84/h7-16,24-31,38-49,73-74,80-81,94,97-114,123,163-164,189-191H,17-23,32-37,50-72,75-79,148-149H2,1-6H3,(H2,150,192)(H,165,193)(H,166,194)(H,167,202)(H,168,203)(H,169,219)(H,170,197)(H,171,195)(H,172,196)(H,173,207)(H,174,204)(H,175,209)(H,176,205)(H,177,214)(H,178,212)(H,179,215)(H,180,218)(H,181,206)(H,182,217)(H,183,208)(H,184,216)(H,185,210)(H,186,213)(H,187,211)(H,198,199)(H,200,201)(H,221,222)(H4,151,152,159)(H4,153,154,160)(H4,155,156,161)(H4,157,158,162)/t94-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,123-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFGFYKGPMQDBX-FEKONODYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CCC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC9=CC=CC=C9)NC(=O)CNC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC9=CC=CC=C9)NC(=O)CNC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H207N41O34S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40229011 | |
| Record name | Peptide E (adrenal medulla) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3156.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78355-50-7 | |
| Record name | Peptide E (adrenal medulla) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078355507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Peptide E (adrenal medulla) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40229011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



